molecular formula C21H25ClN2O2S3 B318784 N-{2-ALLYL-2-HYDROXY-1-[2-(METHYLSULFANYL)ETHYL]-4-PENTENYL}-N'-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]THIOUREA

N-{2-ALLYL-2-HYDROXY-1-[2-(METHYLSULFANYL)ETHYL]-4-PENTENYL}-N'-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]THIOUREA

Cat. No.: B318784
M. Wt: 469.1 g/mol
InChI Key: NILQAGJVVHZKTH-UHFFFAOYSA-N
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Description

“N-{2-allyl-2-hydroxy-1-[2-(methylsulfanyl)ethyl]-4-pentenyl}-N’-[(3-chloro-1-benzothien-2-yl)carbonyl]thiourea” is a complex organic compound that features multiple functional groups, including an allyl group, a hydroxy group, a methylsulfanyl group, a chloro-substituted benzothienyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-allyl-2-hydroxy-1-[2-(methylsulfanyl)ethyl]-4-pentenyl}-N’-[(3-chloro-1-benzothien-2-yl)carbonyl]thiourea” can be approached through a multi-step organic synthesis process. The key steps may include:

    Formation of the Allyl Alcohol Intermediate: Starting with an appropriate allyl halide, a nucleophilic substitution reaction with a hydroxyl-containing nucleophile can yield the allyl alcohol intermediate.

    Introduction of the Methylsulfanyl Group: The allyl alcohol intermediate can undergo a substitution reaction with a methylsulfanyl-containing reagent to introduce the methylsulfanyl group.

    Formation of the Pentenyl Chain: The intermediate can be further reacted with a suitable reagent to form the pentenyl chain.

    Coupling with the Chloro-Benzothienyl Group: The chloro-substituted benzothienyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Thiourea Moiety: Finally, the thiourea moiety can be introduced through a reaction with an isothiocyanate reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The allyl and methylsulfanyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents such as alkyl halides or sulfonates.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Properties

Molecular Formula

C21H25ClN2O2S3

Molecular Weight

469.1 g/mol

IUPAC Name

3-chloro-N-[(4-hydroxy-1-methylsulfanyl-4-prop-2-enylhept-6-en-3-yl)carbamothioyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H25ClN2O2S3/c1-4-11-21(26,12-5-2)16(10-13-28-3)23-20(27)24-19(25)18-17(22)14-8-6-7-9-15(14)29-18/h4-9,16,26H,1-2,10-13H2,3H3,(H2,23,24,25,27)

InChI Key

NILQAGJVVHZKTH-UHFFFAOYSA-N

SMILES

CSCCC(C(CC=C)(CC=C)O)NC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl

Canonical SMILES

CSCCC(C(CC=C)(CC=C)O)NC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl

Origin of Product

United States

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